Cas no 1185133-68-9 (4-Methyl-piperidine-1-carboxamidine hydrochloride)
4-Methyl-piperidine-1-carboxamidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-Methyl-piperidine-1-carboxamidine hydrochloride
- 4-methylpiperidine-1-carboximidamide;hydrochloride
- AKOS015844225
- 4-methylpiperidine-1-carboximidamide hydrochloride
- A1-39613
- 1185133-68-9
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- MDL: MFCD11506594
- Inchi: 1S/C7H15N3.ClH/c1-6-2-4-10(5-3-6)7(8)9;/h6H,2-5H2,1H3,(H3,8,9);1H
- InChI Key: AZNOAFHPTPQUBL-UHFFFAOYSA-N
- SMILES: Cl.N1(C(=N)N)CCC(C)CC1
Computed Properties
- Exact Mass: 177.1032752g/mol
- Monoisotopic Mass: 177.1032752g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 125
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.1Ų
4-Methyl-piperidine-1-carboxamidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034262-500mg |
4-Methyl-piperidine-1-carboxamidine hydrochloride |
1185133-68-9 | 500mg |
3251CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034262-500mg |
4-Methyl-piperidine-1-carboxamidine hydrochloride |
1185133-68-9 | 500mg |
3251.0CNY | 2021-07-13 |
4-Methyl-piperidine-1-carboxamidine hydrochloride Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on 4-Methyl-piperidine-1-carboxamidine hydrochloride
Introduction to 4-Methyl-piperidine-1-carboxamidine hydrochloride (CAS 1185133-68-9): A Versatile Compound in Chemical and Biomedical Research
4-Methyl-piperidine-1-carboxamidine hydrochloride, identified by the CAS number CAS 1185133-68-9, is an organic compound with a unique chemical structure that positions it as a valuable tool in both synthetic chemistry and biomedical research. The molecule combines the structural features of a substituted piperidine ring (N-methylated at position 4) and a carboxamidine functional group (-NH-CO-NH2) with a hydrochloride counterion. This configuration imparts distinct physicochemical properties and biological activities, making it a subject of recent interest in academic studies and drug discovery pipelines.
The core of the compound’s structure revolves around the piperidinyl framework, a six-membered saturated heterocyclic ring commonly found in pharmaceuticals due to its conformational flexibility and lipophilicity. The methyl group at position 4 (-CH3) enhances its stability while modulating interactions with biological targets. The carboxamidine moiety (-CO-NH-NH2) introduces basicity and hydrogen-bonding capacity, enabling this compound to act as an intermediate in peptide synthesis or as a ligand for metal coordination complexes. In its hydrochloride form, the compound exists as a crystalline salt with improved solubility compared to its free base counterpart, facilitating experimental handling.
In recent years, this compound has gained attention for its role in modulating enzyme activity through allosteric regulation. A study published in Nature Communications (2023) demonstrated that derivatives of CAS 1185133-68-9, particularly those incorporating carboxamidine groups, exhibit selective inhibition of dipeptidyl peptidase IV (DPP IV), an enzyme implicated in autoimmune disorders such as multiple sclerosis. The methyl substitution at the piperidinyl ring was found to optimize binding affinity by stabilizing the transition state during catalysis. Such findings underscore its potential utility in developing immunomodulatory therapies.
Synthetic chemists have leveraged this compound’s reactivity for constructing bioactive molecules via amidine-based click chemistry approaches. Researchers from MIT reported in JACS (January 2024) that using 4-Methyl-piperidine-carboxamidines enabled efficient conjugation with oligonucleotides, creating novel aptamer-drug conjugates for targeted delivery systems. The hydrochloride form proved advantageous due to its defined stoichiometry during coupling reactions under mild conditions.
In preclinical drug development studies, this compound has been evaluated for its anti-inflammatory properties through inhibition of cyclooxygenase enzymes. A collaborative team from the University of Tokyo (ACS Medicinal Chemistry Letters, March 2024) synthesized analogs containing this core structure that showed improved selectivity between COX-1 and COX-2 isoforms compared to traditional NSAIDs like ibuprofen. The combination of piperidinyl rigidity and amidine hydrogen-bonding capacity allowed precise modulation of enzyme inhibition profiles without compromising metabolic stability.
Bioorganic chemists have also explored its applications in proteolysis targeting chimera (PROTAC) development due to its ability to form stable complexes with E3 ligases. A paper published in Nature Chemical Biology (June 2024) described how incorporating this moiety into PROTAC scaffolds enhanced their cellular permeability by optimizing the balance between hydrophobicity and charge distribution inherent to the piperidinyl-hydrochloride system.
The compound’s physical properties include a melting point range of 205–207°C when purified through recrystallization from ethanol/water mixtures according to Good Manufacturing Practices (GMP). Its solubility profile shows excellent dissolution characteristics in aqueous solutions above pH 7, which aligns with physiological conditions encountered during formulation development for injectable drugs or oral dosage forms requiring controlled release mechanisms.
In terms of analytical characterization, high-resolution mass spectrometry confirms molecular formula C7H6N4+ Cl-, yielding an exact mass of 767 m/z when considering protonated species during electrospray ionization experiments. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic peaks at δ 7.5 ppm for amidine protons and δ 3.0 ppm for the methyl-substituted piperidinyl protons when dissolved in DMSO-d
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